(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
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Overview
Description
®-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a chiral compound that features a piperidine ring attached to an isoxazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Piperidin-3-yl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Isoxazolone Formation: The isoxazolone moiety is generally formed through the cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds.
Coupling of Piperidine and Isoxazolone: The final step involves coupling the piperidine ring with the isoxazolone moiety under suitable conditions, often using a base and a coupling reagent.
Industrial Production Methods
Industrial production of ®-5-(Piperidin-3-yl)isoxazol-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
®-
Properties
IUPAC Name |
5-[(3R)-piperidin-3-yl]-1,2-oxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNREPDCQNWPIU-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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